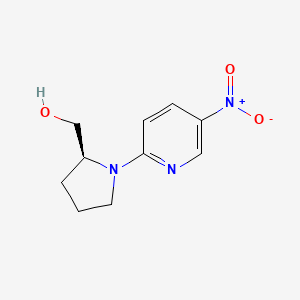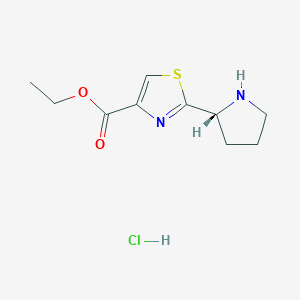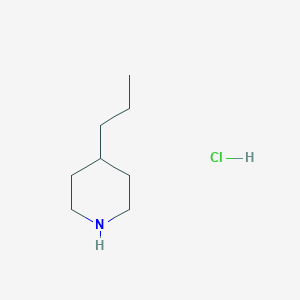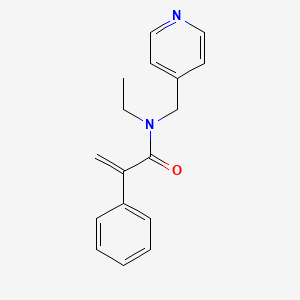
Apotropicamide
Übersicht
Beschreibung
Apotropicamide is a synthetic organic compound primarily used in ophthalmology. It is known for its ability to dilate the pupil (mydriasis) and paralyze the ciliary muscle (cycloplegia), which makes it useful for eye examinations and certain surgical procedures. The chemical formula for this compound is C17H20N2O2, and it is classified as an antimuscarinic agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Apotropicamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of N-ethyl-2-phenyl-N-(4-pyridinylmethyl)propanamide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or dichloromethane. The temperature is maintained at a moderate level to ensure the stability of the intermediate compounds.
Catalysts and Reagents: Common reagents include ethylamine, pyridine derivatives, and acylating agents. Catalysts such as hydrochloric acid or sulfuric acid may be used to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in a controlled environment.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to remove impurities.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets pharmaceutical standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the pyridine ring can be modified using various nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, dichloromethane, water.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the phenyl ring or the pyridine ring.
Reduction Products: Reduced forms of the amide group or the pyridine ring.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Apotropicamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying antimuscarinic agents.
Biology: Employed in studies involving neurotransmitter pathways and receptor binding.
Medicine: Widely used in ophthalmology for diagnostic procedures and surgeries. It is also studied for its potential therapeutic effects in treating certain eye conditions.
Industry: Utilized in the production of pharmaceuticals and as a standard in quality control laboratories.
Wirkmechanismus
Apotropicamide exerts its effects by blocking the muscarinic acetylcholine receptors in the eye. This inhibition prevents the binding of acetylcholine, a neurotransmitter responsible for muscle contraction. As a result, the muscles in the iris and ciliary body relax, leading to pupil dilation and paralysis of the ciliary muscle. This mechanism is crucial for facilitating detailed eye examinations and certain surgical procedures.
Vergleich Mit ähnlichen Verbindungen
Tropicamide: Another antimuscarinic agent used for similar purposes in ophthalmology.
Cyclopentolate: Used for pupil dilation and cycloplegia, but with a longer duration of action compared to Apotropicamide.
Atropine: A more potent antimuscarinic agent with a broader range of applications, including treatment of bradycardia and as an antidote for certain types of poisoning.
Uniqueness of this compound:
Duration of Action: this compound has a relatively short duration of action, making it suitable for procedures that require temporary pupil dilation.
Specificity: It has a high specificity for muscarinic receptors in the eye, reducing the likelihood of systemic side effects.
Safety Profile: Generally well-tolerated with minimal adverse effects, making it a preferred choice for routine eye examinations.
Eigenschaften
IUPAC Name |
N-ethyl-2-phenyl-N-(pyridin-4-ylmethyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-3-19(13-15-9-11-18-12-10-15)17(20)14(2)16-7-5-4-6-8-16/h4-12H,2-3,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVSQYAVWGMIRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=NC=C1)C(=O)C(=C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70205944 | |
| Record name | Apotropicamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70205944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57322-50-6 | |
| Record name | Apotropicamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057322506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Apotropicamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70205944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | APOTROPICAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KTO379T5R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(Dimethylsulfamoyl)(methyl)amino]benzoic acid](/img/structure/B1417897.png)

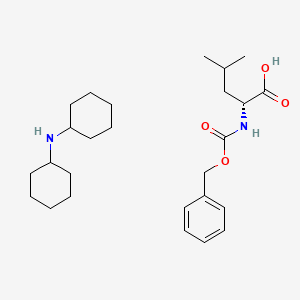

![2-[4-(tert-Butyldimethylsilyloxymethyl)-2-nitrophenoxy]acetic Acid](/img/structure/B1417905.png)
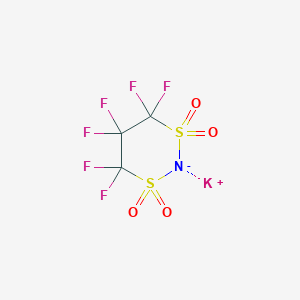
![2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1417907.png)

![2,3-Dihydro-2-spiro-7'-[8'-imino-7',8'-dihydronaphthalen-1'-amine]perimidine](/img/structure/B1417910.png)
